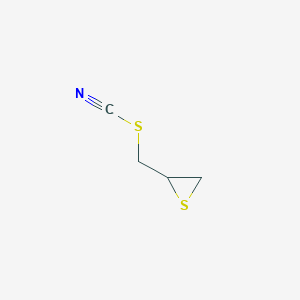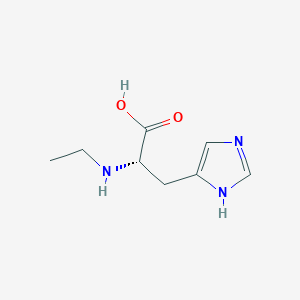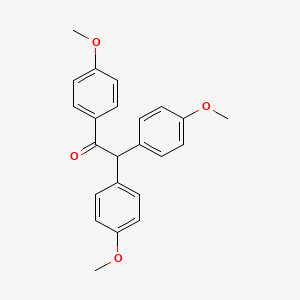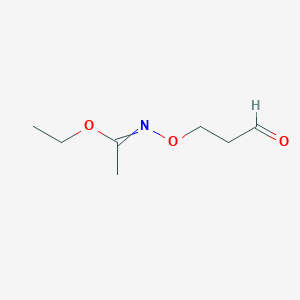
(Thiiran-2-yl)methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Thiiran-2-yl)methyl thiocyanate is an organic compound that features a thiirane ring attached to a methyl thiocyanate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Thiiran-2-yl)methyl thiocyanate typically involves the reaction of thiirane with methyl thiocyanate under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: (Thiiran-2-yl)methyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
科学研究应用
(Thiiran-2-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (Thiiran-2-yl)methyl thiocyanate involves its ability to interact with various molecular targets. The thiirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity.
相似化合物的比较
Thiazole: A heterocyclic compound containing both sulfur and nitrogen, thiazole has diverse biological activities.
Thiophene: Another sulfur-containing heterocycle, thiophene is widely used in organic electronics and pharmaceuticals.
Uniqueness: (Thiiran-2-yl)methyl thiocyanate is unique due to the presence of both a thiirane ring and a thiocyanate group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
59288-34-5 |
|---|---|
分子式 |
C4H5NS2 |
分子量 |
131.2 g/mol |
IUPAC 名称 |
thiiran-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C4H5NS2/c5-3-6-1-4-2-7-4/h4H,1-2H2 |
InChI 键 |
QOUXGXGPFMNVTK-UHFFFAOYSA-N |
规范 SMILES |
C1C(S1)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)





![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)


![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

